molecular formula C8H6ClF2NO B8805978 2-(3-Chlorophenyl)-2,2-difluoroacetamide

2-(3-Chlorophenyl)-2,2-difluoroacetamide

Cat. No.: B8805978
M. Wt: 205.59 g/mol
InChI Key: UQABSVDTVGNGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C8H6ClF2NO and its molecular weight is 205.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-(3-Chlorophenyl)-2,2-difluoroacetamide exhibit promising anticancer properties. Notably, derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction. For instance, studies have assessed the compound's activity against various human cancer cell lines, revealing significant cytotoxic effects at nanomolar concentrations.

Antiparasitic Activity
The compound has been evaluated for its antiparasitic effects, particularly against Plasmodium falciparum and Trypanosoma cruzi. In vitro assessments demonstrated that certain derivatives displayed moderate activity against these pathogens without genotoxicity, making them candidates for further development in treating parasitic infections .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
Due to its unique structural features, this compound serves as an important intermediate in the synthesis of other chemical entities. Its difluoroacetamide moiety allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities.

Chemical Reactivity Studies
The compound's reactivity has been studied to understand its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for elucidating the mechanisms of action and selectivity of similar compounds in drug development .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AnticancerInduction of apoptosis in cancer cells
AntiparasiticModerate activity against T. cruzi
Genotoxicity AssessmentNon-genotoxic profile
Synthetic IntermediateUsed in the synthesis of other compounds

Case Studies

Case Study 1: Anticancer Potential
A study conducted by the National Cancer Institute evaluated the anticancer activity of various difluoroacetamides, including those similar to this compound. The results indicated significant inhibition rates across multiple cancer cell lines, highlighting the potential for developing new cancer therapies based on this compound's structure.

Case Study 2: Antiparasitic Efficacy
In vitro experiments assessed the efficacy of chlorinated derivatives against Trypanosoma cruzi. One derivative exhibited a promising profile with moderate activity against both forms of the parasite relevant to human infection while maintaining a non-genotoxic profile, suggesting suitability for further in vivo testing .

Properties

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H6ClF2NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

UQABSVDTVGNGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)N)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NH3 in MeOH (2 M, 50 mL, 100 mmol) was added (3-chlorophenyl)difluoroacetic acid ethyl ester (4.78 g, 20.4 mmol), as prepared in the preceding step. The homogeneous yellow solution was allowed to sit at room temperature for 13 h, and was then concentrated to provide 3.99 g (95%) of the title compound as a yellow powder. 1H NMR (300 MHz, DMSO-d6) δ 8.41 (br, 1H), 8.09 (br, 1H), 7.68-7.60 (m, 2H), 7.59-7.52 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.